1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,6-diol
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Overview
Description
1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,6-diol is a complex organic compound that features a furan ring fused with a tetrahydroisoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,6-diol typically involves multiple steps. One common method starts with the catalytic transformation of N-acetylglucosamine into 5-hydroxymethylfurfural (HMF). This is followed by a condensation reaction between HMF and a suitable ketone, such as 3,3-Dimethyl-2-butanone, under acidic conditions . The reaction conditions often include temperatures around 160°C for 120 minutes to achieve optimal yields .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for scalability, incorporating efficient catalytic systems and reaction conditions to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: 1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The furan ring can be reduced to tetrahydrofuran derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as tosyl chloride (TsCl) and sodium hydride (NaH) are used for nucleophilic substitution reactions.
Major Products:
Oxidation: 5-hydroxymethyl-2-furancarboxylic acid.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,6-diol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of high-value chemicals and materials
Mechanism of Action
The mechanism by which 1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,6-diol exerts its effects involves interactions with various molecular targets and pathways. The furan ring and hydroxymethyl groups are key functional groups that participate in binding to biological targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
5-Hydroxymethylfurfural (HMF): A precursor in the synthesis of the compound.
Tetrahydroisoquinoline derivatives: Share structural similarities and potential biological activities.
Furan derivatives: Exhibit similar chemical reactivity and applications
Uniqueness: 1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,6-diol is unique due to its combination of a furan ring with a tetrahydroisoquinoline structure, providing a distinct set of chemical and biological properties that are not commonly found in other compounds .
Properties
IUPAC Name |
1-[5-(hydroxymethyl)furan-2-yl]-2-methyl-3,4-dihydro-1H-isoquinoline-4,6-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-16-7-13(19)12-6-9(18)2-4-11(12)15(16)14-5-3-10(8-17)20-14/h2-6,13,15,17-19H,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFZSBVPVLMIDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2=C(C1C3=CC=C(O3)CO)C=CC(=C2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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